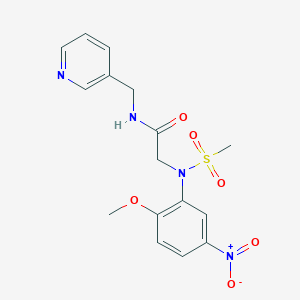![molecular formula C17H22ClNO2 B4626427 2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have been studied for their complex molecular structures and potential applications in various fields. The compound's synthesis and analysis offer insights into its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex ligands and their metal complexes, demonstrating the compound's versatility and potential for forming diverse molecular structures. For instance, the synthesis of Co(III) and Cu(II) complexes with alcohol and phenol-containing polyamine ligands showcases the methodological approaches to creating compounds with specific properties and structures (Xie et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, often achieved through single crystal X-ray diffraction, reveals the geometrical and spatial arrangement of atoms within the compound. These analyses can indicate how the molecular structure influences the compound's chemical behavior and reactivity (Xie et al., 2003).
Chemical Reactions and Properties
The compound's reactivity is illustrated by the various chemical reactions it undergoes, such as its ability to form coordination complexes with metals. These reactions not only highlight the compound's chemical versatility but also its potential utility in synthesizing materials with specific chemical and physical properties (Vezzosi et al., 1989).
Physical Properties Analysis
Physical properties, including crystal structure and solubility, are critical for understanding how the compound interacts with other substances and its potential applications. The analysis of these properties provides valuable insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of the compound, such as its reactivity with other substances, oxidation states, and coordination behavior, are central to its potential applications. Studies focusing on these aspects shed light on how the compound can be utilized in various chemical reactions and processes (Abbas et al., 2020).
Applications De Recherche Scientifique
Application in Synthesis of Heterocyclic Compounds
A study by Kametani et al. (1970) explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its application in phenolic cyclization to produce various heterocyclic compounds. This demonstrates its utility in complex organic synthesis.
Role in DNA Cleavage and Catecholase Activity
The work of Peralta et al. (2010) investigated copper(II) complexes containing substituted phenolate-type ligands, showing their effectiveness in DNA cleavage and catecholase activity. This indicates potential biomedical applications.
Impact on Microbial Metabolism
Research by Bisaillon et al. (1993) and O'Connor & Young (1996) delved into the microbial metabolism of phenolic compounds, providing insights into environmental bioremediation processes.
Propriétés
IUPAC Name |
2-[4-[[(4-methylphenyl)methylamino]methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-14-2-4-15(5-3-14)12-18-13-16-6-8-17(9-7-16)20-11-10-19;/h2-9,18-19H,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLFEGDIBPNJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)


![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)
![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)
![6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)

![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)